molecular formula C7H8N2O4 B024828 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid CAS No. 105701-67-5

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid

Cat. No. B024828
M. Wt: 184.15 g/mol
InChI Key: SNHKWJJUUBOBAX-UHFFFAOYSA-N
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Description

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid, also known as (RS)-3-Hydroxy-4,5,6,7-tetrahydroisoxazolo [5,4- c ]pyridine-5-carboxylic acid (5-HPCA), is a conformationally constrained cyclised analogue of AMPA . It has been described as causing glutamate receptor mediated excitations of spontaneously firing cat spinal interneurons in a similar fashion to AMPA .


Synthesis Analysis

The enantiomers of 5-HPCA have been prepared through chiral chromatographic resolution of (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid followed by a stereoconservative hydrolysis . This resulted in the enantiomers of 5-HPCA with high enantiomeric excess .


Molecular Structure Analysis

The molecular structure of 5-HPCA has a chemical formula of C6H8N2O2 . The absolute configurations were confirmed by comparing observed and ab initio calculated electronic circular dichroism spectra and by stereoconservative synthesis of (S)-5-HPCA from (S)-AMPA .

Scientific Research Applications

  • Synthesis of Anticoagulant Apixaban : This compound is an important intermediate in the synthesis of the anticoagulant apixaban, as illustrated in a study by Wang et al. (2017) titled "X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, C27H28N4O5" (Wang et al., 2017).

  • Synthesis of Isoxazolo[3,4-b]pyridin-3(1H)-ones : This compound is useful in the synthesis of isoxazolo[3,4-b]pyridin-3(1H)-ones, as shown by Khan and Rafla (1975) in their research "Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one" (Khan & Rafla, 1975).

  • Scaffold for Acylpyridone Natural Products : It acts as a scaffold for acylpyridone natural products and analogues, as discussed by Jones et al. (2012) in "Dehydrogenation–halogenation of a 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one to provide a scaffold for acylpyridones" (Jones et al., 2012).

  • Synthesizing Novel Pyridothienopyrimidines : The acid is used for synthesizing novel pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as shown by Bakhite et al. (2005) in their study "Synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles and related fused systems" (Bakhite et al., 2005).

  • Metabolic Conversion of Tryptophan : It is an intermediate in the metabolic conversion of tryptophan to nicotinic acid in Neurospora and can maintain the growth of rats on a nicotinic acid-deficient diet, as demonstrated by Leifer et al. (1950) in "The use of isotopic nitrogen in a study of the conversion of 3-hydroxyanthranilic acid to nicotinic acid in Neurospora" (Leifer et al., 1950).

  • Precursor to Acylpyridones : It is a masked precursor to acylpyridones, as per the study "Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones" by Jones et al. (2012) (Jones et al., 2012).

  • Inhibiting GABA Uptake : According to Krogsgaard‐Larsen and Johnston (1975), it has applications in inhibiting GABA uptake in rat brain slices, as detailed in "INHIBITION OF GABA UPTAKE IN RAT BRAIN SLICES BY NIPECOTIC ACID, VARIOUS ISOXAZOLES AND RELATED COMPOUNDS" (Krogsgaard‐Larsen & Johnston, 1975).

  • Anticonvulsant Efficacy : THPO, a related compound, protects chicks against isonicotinic acid hydrazide-induced seizures by inhibiting astrocytic GABA uptake, as researched by Schousboe et al. (1986) in "Tissue Distribution, Metabolism, Anticonvulsant Efficacy, and Effect on Brain Amino Acid Levels of the Glia‐Selective γ‐Aminobutyric Acid Transport Inhibitor 4,5,6,7‐Tetrahydroisoxazolo[4,5‐c]pyridin‐3‐ol in Mice and Chicks" (Schousboe et al., 1986).

properties

IUPAC Name

3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-6-3-2-8-4(7(11)12)1-5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHKWJJUUBOBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1ONC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909684
Record name 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid

CAS RN

105701-67-5
Record name 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105701675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid
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3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid
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3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid
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3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid
Reactant of Route 5
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid
Reactant of Route 6
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid

Citations

For This Compound
1
Citations
U Madsen, K Schaumburg, L Brehm… - … Chem. Scand. B, 1986 - actachemscand.org
The bicyclic 3-isoxazolol amino acids (/? S)-3-hydroxy-4, 5, 6, 7-tetrahydroisoxazolo [4, 5-c] pyridine-4-carboxylic acid (5, 4-HPCA) and (Ä5)-3-hydroxy-4, 5, 6, 7-tetrahydroisoxazolo [4, 5…
Number of citations: 26 actachemscand.org

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